![molecular formula C15H16N6 B256797 2-Amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile](/img/structure/B256797.png)
2-Amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridine-based compound that is synthesized through a multistep process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile is not fully understood. However, it is believed to work by inhibiting specific enzymes or receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to and inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-Amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This can improve cognitive function and memory. It has also been shown to bind to and inhibit the activity of beta-amyloid, which can prevent the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile in lab experiments include its potential therapeutic applications and its ability to act as a fluorescent probe for the detection of metal ions. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of 2-Amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile. These include further studies to understand its mechanism of action, potential side effects, and therapeutic applications. It also includes the development of new synthetic methods to improve its yield and purity. Additionally, further studies can be conducted to explore its potential use as a fluorescent probe for the detection of metal ions in various applications.
Synthesemethoden
The synthesis of 2-Amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile involves a multistep process that includes several chemical reactions. The first step involves the reaction of 4-methylpiperidine-1-carboxylic acid with thionyl chloride to form 4-methylpiperidine-1-carbonyl chloride. The second step involves the reaction of 4-methylpiperidine-1-carbonyl chloride with 2-amino-3,5-dicyano-4-methylpyridine to form 2-Amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile has potential applications in various scientific research fields. It has been studied for its potential use as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
2-Amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile |
---|---|
Molekularformel |
C15H16N6 |
Molekulargewicht |
280.33 g/mol |
IUPAC-Name |
2-amino-4-(cyanomethyl)-6-(4-methylpiperidin-1-yl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H16N6/c1-10-3-6-21(7-4-10)15-13(9-18)11(2-5-16)12(8-17)14(19)20-15/h10H,2-4,6-7H2,1H3,(H2,19,20) |
InChI-Schlüssel |
MTJMAFHOIDAZQA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC(=C(C(=C2C#N)CC#N)C#N)N |
Kanonische SMILES |
CC1CCN(CC1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.